Introduction: A Structural Motif of Interest in Modern Chemistry
Introduction: A Structural Motif of Interest in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(4-fluorophenyl)benzoic acid
2-Chloro-4-(4-fluorophenyl)benzoic acid is a polysubstituted biphenyl carboxylic acid. This class of molecules serves as a cornerstone in medicinal chemistry and materials science, offering a rigid scaffold that can be precisely decorated with functional groups to modulate biological activity, solubility, and metabolic stability. The subject of this guide possesses a unique combination of functionalities: a carboxylic acid for derivatization or salt formation, a chloro group that influences electronic properties and can serve as a metabolic blocking position, and a fluorophenyl ring, a common feature in modern pharmaceuticals known to enhance binding affinity and improve pharmacokinetic profiles.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. Given that this specific molecule is a specialized research compound rather than a bulk commodity, publicly available experimental data is limited. Therefore, this guide synthesizes established chemical principles with data from analogous structures to provide expert-predicted properties and field-proven methodologies for its synthesis, analysis, and handling.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.
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IUPAC Name: 2-chloro-4-(4-fluorophenyl)benzoic acid
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Molecular Formula: C₁₃H₈ClFO₂
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Molecular Weight: 250.65 g/mol
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Canonical SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl
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InChI Key: YHQRMJDFPRXGCH-UHFFFAOYSA-N
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CAS Number: A specific CAS registry number for this exact isomer is not consistently cited in major public databases, a common occurrence for novel research compounds. Researchers should verify the identity of their material using the analytical techniques described herein.
Caption: Structure of 2-Chloro-4-(4-fluorophenyl)benzoic acid.
Physicochemical Properties: A Predictive Overview
Experimental determination of physicochemical properties is paramount. However, for a specialized compound, these are often predicted using well-validated computational models before synthesis. These predictions guide experimental design, particularly in solubility and chromatography.
| Property | Predicted Value / Expected Range | Rationale & Significance |
| Physical State | White to off-white crystalline solid | The rigid, planar biphenyl structure and potential for hydrogen bonding in the solid state favor a crystalline form at room temperature. |
| Melting Point | > 180 °C | The high molecular weight, structural rigidity, and intermolecular hydrogen bonding of the carboxylic acid dimer suggest a high melting point. For comparison, the simpler 2-chloro-4-fluorobenzoic acid melts at 181-183 °C.[1] |
| Boiling Point | > 400 °C (Predicted) | Carboxylic acids have high boiling points due to dimerization. The large molecular mass pushes this value even higher. A similar but more complex molecule, 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid, has a predicted boiling point of 419.6 °C.[2] |
| pKa | 2.8 - 3.5 | The carboxylic acid proton is acidic. The electron-withdrawing effects of the chlorine and the biphenyl system are expected to make it slightly more acidic than benzoic acid (pKa ≈ 4.2), aligning with values for other halogenated benzoic acids. For example, 2-chloro-4-fluorobenzoic acid has a predicted pKa of 2.90.[1] |
| LogP (Octanol/Water) | 4.0 - 5.0 | The presence of two aromatic rings and a chlorine atom contributes significantly to lipophilicity, which is only partially offset by the polar carboxylic acid group. This high value is critical for predicting membrane permeability and potential bioaccumulation. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | As expected for a molecule with a large, nonpolar scaffold and a single primary polar group. Solubility in aqueous buffers will be highly pH-dependent, increasing significantly above its pKa as the carboxylate salt is formed. |
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. While an experimental spectrum is the gold standard, a deep understanding of the expected signals is crucial for interpretation.
¹H NMR Spectroscopy (Proton NMR)
In a typical deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum is expected to show signals for 8 distinct protons:
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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Aromatic Protons (7H): These will appear in the aromatic region (approx. 7.0 - 8.2 ppm). The precise shifts and coupling patterns are complex due to the restricted rotation around the biphenyl bond and the electronic effects of the substituents.
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Fluorophenyl Ring (4H): This will likely present as two sets of signals, each integrating to 2 protons, due to the symmetry of the 4-fluoro substitution. Protons ortho to the fluorine will show coupling to ¹⁹F, resulting in additional splitting (a triplet-like appearance). Protons meta to the fluorine will appear as a doublet.
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Chlorobenzoic Acid Ring (3H): These three protons will be unique and will show complex splitting patterns (doublet of doublets, etc.) due to ortho and meta couplings to each other.
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¹³C NMR Spectroscopy (Carbon NMR)
The molecule has 13 carbon atoms, all of which are chemically inequivalent, leading to an expectation of 13 distinct signals:
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Carbonyl Carbon (-COOH): ~165 - 175 ppm.
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Aromatic Carbons (12C): ~110 - 165 ppm.
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Carbons bonded to halogens: The C-F bond will result in a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. The carbon ortho to the fluorine will also show a smaller coupling (²JCF). The C-Cl bond will also influence the chemical shift of its attached carbon.
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Quaternary Carbons: The two carbons at the biphenyl linkage and the carbon attached to the carboxylic acid group will typically have lower intensity.
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Infrared (IR) Spectroscopy
The IR spectrum provides a rapid and definitive confirmation of key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band will typically overlap with the C-H stretches.[3][4]
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Aromatic C-H Stretch: Weaker, sharp signals appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
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C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[4]
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C=C Stretches (Aromatic): Multiple sharp bands of medium intensity in the ~1600-1450 cm⁻¹ region.
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C-O Stretch & O-H Bend: Medium to strong bands in the ~1320-1210 cm⁻¹ (C-O) and ~950-900 cm⁻¹ (O-H out-of-plane bend) regions.[3]
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C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically ~1250-1000 cm⁻¹ for C-F and ~800-600 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 250. A key confirmation is the isotopic pattern of the chlorine atom: there will be a second peak at m/z 252 (M+2) with an intensity approximately one-third that of the M⁺ peak.
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High-Resolution MS (HRMS): Provides the exact mass, allowing for confirmation of the molecular formula (C₁₃H₈ClFO₂). Expected exact mass: ~250.0200.
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Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17), the loss of -COOH (M-45), and the formation of a benzoyl cation. Cleavage of the biphenyl bond is also a possible fragmentation pathway.
Synthesis and Reactivity
Plausible Synthetic Pathway: Suzuki Coupling
A robust and field-proven method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Caption: Plausible Suzuki coupling route for synthesis.
Causality Behind Experimental Choices:
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Choice of Reactants: Using a bromo- or iodo-substituted benzoic acid derivative is standard for Suzuki couplings as these halogens are more reactive in oxidative addition to the palladium catalyst than chlorine. An ester of the benzoic acid may be used to improve solubility and prevent side reactions with the base, followed by a final hydrolysis step. 4-Fluorophenylboronic acid is a commercially available and stable coupling partner.
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Catalyst and Base: A palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is a workhorse for these reactions. The inorganic base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.
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Solvent System: A two-phase system like toluene/water or a polar aprotic solvent like dioxane is often used to dissolve both the organic reactants and the inorganic base.
Core Reactivity
The molecule's reactivity is dominated by the carboxylic acid group:
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Esterification: Reacts with alcohols under acidic conditions (Fischer esterification) or with alkyl halides after conversion to the carboxylate salt.
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Amidation: Can be converted to the acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is a standard modern technique.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
Analytical Methodologies
Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for this class of non-volatile compounds.
Caption: Decision workflow for selecting an analytical method.
Protocol: Reversed-Phase HPLC-UV for Purity Assessment
This protocol provides a self-validating system for routine analysis.
1. Principle and Causality: The compound is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The biphenyl structure provides strong hydrophobicity, leading to good retention on a C18 column. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form), which results in a sharper peak shape and more reproducible retention times. UV detection is ideal as the conjugated biphenyl system is a strong chromophore.
2. Materials & Instrumentation:
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Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
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Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of ACN/Water to create a 1 mg/mL stock solution. Dilute further as needed.
3. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C (to ensure reproducibility).
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Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; a PDA detector can be used to determine the optimal wavelength from the UV spectrum).
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Gradient Program:
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0-2 min: 50% B
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2-15 min: Ramp linearly from 50% to 95% B
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15-18 min: Hold at 95% B
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18.1-22 min: Return to 50% B (re-equilibration).
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4. System Validation & Trustworthiness:
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Blank Injection: Inject the sample solvent to ensure no system peaks interfere with the analyte.
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Standard Injection: Inject a known concentration of the standard to determine its retention time and peak shape. The peak should be symmetrical (tailing factor between 0.9 and 1.2).
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Linearity: Prepare a calibration curve with at least five concentrations to confirm the detector response is linear over the desired range.
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Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Applications and Safety
Relevance in Drug Development and Research
This molecule is not an end-product drug but a valuable building block . Its structure is relevant for:
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Scaffold Hopping: Modifying known active compounds by replacing a core structure with this biphenyl motif.
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Fragment-Based Drug Discovery: The fluorophenyl or chlorobenzoic acid portions could serve as fragments that bind to a biological target.
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Intermediate Synthesis: The carboxylic acid provides a reactive handle to link this biphenyl unit to other pharmacophores, building more complex molecules with potential therapeutic activity. Many established HPLC methods exist for analyzing biphenyl compounds in various research contexts.[5][6][7]
Safety, Handling, and Disposal
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Hazard Classification (Expected):
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Harmful if swallowed (Acute Toxicity, Oral).
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Causes skin irritation.
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Causes serious eye damage/irritation.
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May cause respiratory irritation.
-
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Personal Protective Equipment (PPE):
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Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
-
Handling:
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Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
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Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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-
Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
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-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
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Conclusion
2-Chloro-4-(4-fluorophenyl)benzoic acid represents a molecule of significant potential for synthetic and medicinal chemists. While its specific experimental data remains to be fully published, a thorough analysis of its structure allows for robust predictions of its chemical properties, spectroscopic signature, and reactivity. The methodologies outlined in this guide for its synthesis and analysis are based on established, reliable chemical principles, providing a solid framework for any researcher intending to work with this or structurally related compounds. Its value lies not as a final product, but as a sophisticated starting point for the creation of novel and complex molecules with tailored functions.
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